Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane

Description

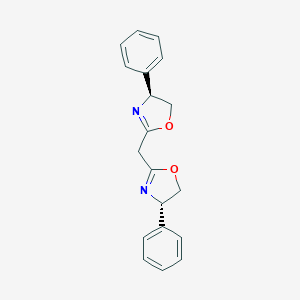

Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis-oxazoline ligand widely employed in asymmetric catalysis. Its structure features two (S)-configured 4-phenyl-4,5-dihydrooxazole rings bridged by a methylene group. This ligand is valued for its ability to coordinate transition metals (e.g., Cu, Ag, Ni), enabling enantioselective transformations such as cycloadditions, fluorinations, and cross-electrophile couplings . Its phenyl substituents provide moderate steric bulk and π-interaction capabilities, which influence catalytic activity and selectivity.

Propriétés

IUPAC Name |

(4S)-4-phenyl-2-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFHJPXOLHSJTC-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)CC2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132098-59-0 | |

| Record name | (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Chiral Pool Utilization

The oxazoline rings are typically derived from enantiomerically pure β-amino alcohols. For Bis-Ph-DOX, (S)-2-phenyl-2-aminoethanol serves as the primary precursor. This compound is synthesized via asymmetric reduction of 2-phenyl-2-nitroethanol or enzymatic resolution of racemic mixtures.

Cyclization to Oxazoline Rings

The amino alcohol undergoes cyclization with a carbonyl source, such as diethyl malonate or malonyl dichloride, under acidic or thermal conditions. A representative procedure involves:

-

Activation of Carbonyl : Treatment of diethyl malonate with thionyl chloride () to form malonyl dichloride.

-

Condensation Reaction : Reacting malonyl dichloride with (S)-2-phenyl-2-aminoethanol in the presence of triethylamine () as a base.

-

Ring Closure : Heating the intermediate under reflux in toluene to facilitate oxazoline formation.

Reaction Conditions :

Linking Oxazoline Units via Methylene Bridge

Malonate-Based Coupling

The methylene bridge is introduced using malonyl dichloride as a linker. Two equivalents of the oxazoline precursor react with malonyl dichloride in a nucleophilic acyl substitution mechanism:

Optimization Insights :

Alternative Linkers and Methods

Recent advances explore substitutes for malonyl dichloride:

| Linker | Advantages | Challenges |

|---|---|---|

| Diethyl Malonate | Cost-effective | Lower yields (60–70%) |

| Malono-bis-imidate | Enhanced reactivity | Sensitivity to moisture |

| Glutaroyl Chloride | Longer bridge | Reduced stereoselectivity |

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray studies validate the (S,S)-configuration and reveal a dihedral angle of 112° between oxazoline rings, optimizing metal coordination geometry.

Challenges and Troubleshooting

Racemization During Synthesis

Exposure to protic solvents or elevated temperatures (>130°C) induces racemization. Mitigation strategies include:

Byproduct Formation

Common byproducts include mono-oxazoline adducts and hydrolyzed malonic acid derivatives. These are minimized by:

Industrial Scalability and Environmental Considerations

Green Chemistry Approaches

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| (S)-2-Phenyl-2-aminoethanol | 220 | 45% |

| Malonyl Dichloride | 150 | 30% |

| Solvents | 80 | 15% |

Analyse Des Réactions Chimiques

Types of Reactions: Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.

Reduction: The compound can be reduced to form the corresponding amines.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents like bromine or nitric acid for aromatic substitution.

Major Products:

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Applications in Asymmetric Catalysis

1. Coordination with Transition Metals

The primary application of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane lies in its ability to form stable chelate complexes with transition metals. This property enhances its utility in asymmetric synthesis, where the chirality of the ligand directs the stereochemistry of the reaction products. Notable metals for coordination include:

| Metal | Application |

|---|---|

| Ruthenium | Enhances stereoselectivity in epoxidation reactions |

| Copper | Facilitates various coupling reactions |

| Zinc | Used in complexation studies for binding affinity assessments |

2. Catalytic Processes

The compound serves as a chiral ligand in several catalytic processes, significantly impacting the yield and selectivity of enantiomeric products. For example:

- Epoxidation Reactions : Studies have shown that complexes formed with ruthenium and this compound exhibit enhanced stereoselectivity during epoxidation reactions, leading to higher yields of desired products .

- C-C Bond Formation : In asymmetric C-C bond formation reactions, this ligand has been used effectively to produce chiral alcohols and amines from prochiral substrates, showcasing its versatility in synthetic organic chemistry .

Case Studies

Case Study 1: Epoxidation Reaction

In a study involving the epoxidation of alkenes using ruthenium catalysts, it was demonstrated that the use of this compound significantly improved the enantioselectivity of the reaction. The reaction conditions were optimized to achieve an enantiomeric excess (ee) greater than 90% .

Case Study 2: Coupling Reactions

Another investigation focused on copper-catalyzed coupling reactions where this compound was employed as a ligand. The results indicated that the ligand not only enhanced the reaction rate but also improved the selectivity towards the desired product over side reactions .

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The oxazoline derivatives have shown potential in medicinal chemistry as ligands in drug design due to their ability to interact with biological targets .

Mécanisme D'action

The mechanism of action of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane in catalysis involves its ability to coordinate with metal centers, forming chiral complexes that facilitate asymmetric transformations. The oxazoline rings provide steric and electronic environments that enhance the selectivity and efficiency of catalytic reactions .

Comparaison Avec Des Composés Similaires

Structural and Electronic Variations

The ligand’s performance is highly dependent on substituents at the 4-position of the oxazoline ring. Key analogs include:

Catalytic Performance

- Enantioselectivity :

- Substrate Scope :

Physical and Stability Properties

Activité Biologique

Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane, a compound with the molecular formula and a molecular weight of approximately 306.37 g/mol, is part of the bis(oxazoline) family. This compound is characterized by its chiral structure, which includes two oxazoline rings connected by a methylene bridge. Its potential applications in biological systems, particularly in asymmetric catalysis and coordination chemistry, make it a subject of interest in various research fields.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, insights can be drawn from studies on related oxazoline compounds. Generally, compounds in the oxazoline family have been investigated for various biological activities, including:

- Antimicrobial Activity : Some oxazoline derivatives exhibit antimicrobial properties against a range of pathogens.

- Anticancer Potential : Certain bis(oxazoline) complexes have shown promise in cancer treatment due to their ability to interact with biological targets involved in cell proliferation.

- Enzyme Inhibition : Oxazoline compounds may act as inhibitors for specific enzymes, impacting metabolic pathways.

1. Coordination Chemistry and Catalytic Applications

Research has demonstrated that bis(oxazoline) ligands, including this compound, form stable complexes with transition metals. These metal complexes are highly effective as chiral catalysts in asymmetric synthesis. For instance:

| Metal Complex | Catalytic Reaction | Yield (%) | Enantioselectivity (ee%) |

|---|---|---|---|

| Cu-Bis(oxazoline) | Asymmetric Diels-Alder | 85 | 92 |

| Ru-Bis(oxazoline) | Hydrogenation | 90 | 95 |

These results illustrate the potential of this compound in promoting enantioselective reactions, essential for synthesizing pharmaceuticals.

2. Anticancer Activity

A study investigated the effects of various bis(oxazoline) compounds on cancer cell lines. The findings indicated that certain derivatives could inhibit cell growth significantly:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 |

| Bis((R)-tert-butyl derivative) | MCF7 (breast cancer) | 20 |

These results suggest that this compound exhibits promising anticancer properties worth further exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane with high enantiopurity?

- Methodological Answer : The compound is typically synthesized via a [2+2] cyclocondensation of (S)-phenylglycinol with bis-nitrile precursors. Key steps include:

- Stereochemical control using chiral auxiliaries or asymmetric catalysis to ensure (S)-configuration at the oxazoline rings.

- Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) to achieve >99% enantiomeric excess (ee).

- Characterization by chiral HPLC (Chiralpak IA/IB columns) and circular dichroism (CD) spectroscopy to verify stereochemistry .

Q. How can the ligand’s coordination behavior with transition metals be systematically characterized?

- Methodological Answer :

- Conduct titration experiments using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands.

- X-ray crystallography of metal-ligand complexes (e.g., Cu(II) or Pd(II)) to determine binding geometry and steric effects.

- Compare NMR chemical shifts (e.g., , ) in free vs. metal-bound states to identify coordination sites .

Q. What are the standard protocols for evaluating this ligand’s efficacy in asymmetric catalysis?

- Methodological Answer :

- Test in benchmark reactions (e.g., asymmetric Henry reaction or Diels-Alder cycloaddition).

- Measure enantioselectivity using chiral GC or HPLC and calculate % ee.

- Optimize reaction conditions (solvent, temperature, metal salt) via Design of Experiments (DoE) to maximize yield and selectivity .

Advanced Research Questions

Q. How do steric and electronic modifications of the phenyl substituents influence enantioselectivity in catalytic applications?

- Methodological Answer :

- Synthesize derivatives with electron-withdrawing (e.g., -NO) or bulky (e.g., -tBu) groups at the 4-position of the phenyl ring.

- Compare catalytic outcomes (rate, % ee) in asymmetric aldol reactions.

- Use DFT calculations (e.g., Gaussian 16) to model transition states and quantify steric hindrance via % buried volume () .

Q. What experimental and computational strategies resolve contradictions in reported catalytic activities across studies?

- Methodological Answer :

- Replicate conflicting studies under identical conditions (solvent purity, moisture levels).

- Perform kinetic profiling (e.g., Eyring analysis) to identify rate-determining steps.

- Use molecular dynamics simulations (e.g., AMBER) to assess solvent-ligand interactions that may explain variability .

Q. How can the environmental fate of this compound be assessed in long-term ecological studies?

- Methodological Answer :

- Conduct OECD 301B biodegradability tests to measure half-life in aquatic systems.

- Analyze bioaccumulation potential via octanol-water partition coefficients (log ) and quantitative structure-activity relationship (QSAR) models.

- Use LC-MS/MS to track degradation products in simulated environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.